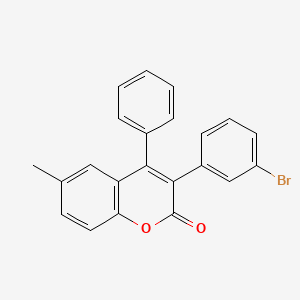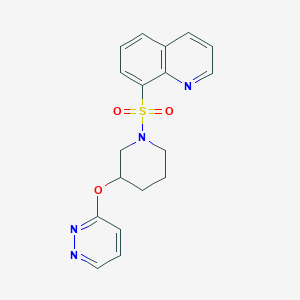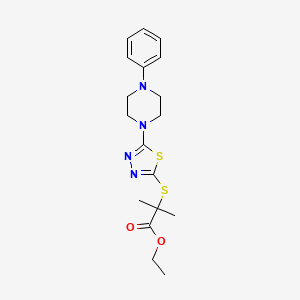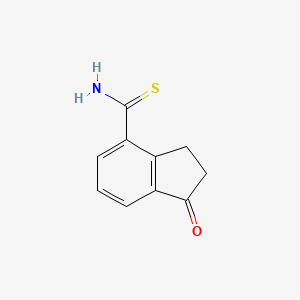
3-(3-Bromophenyl)-6-methyl-4-phenylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include its uses or applications in various fields such as medicine, industry, or research .
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods (like DFT) are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the reactants and products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, compounds like 3-(3-Bromophenyl)-6-methyl-4-phenylchromen-2-one are valued for their potential as pharmacological agents. The presence of the bromophenyl group can be crucial for the biological activity of these molecules. They are often used as building blocks for the synthesis of more complex molecules with potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory agents .
Natural Product Synthesis
This compound serves as an excellent starting material in the synthesis of natural products. Its structure allows for various modifications, making it a versatile precursor in the creation of complex molecular architectures found in natural substances. This is particularly important in the development of new drugs and agrochemicals that mimic natural compounds .
Metabolism Studies
In metabolism studies, derivatives of 3-(3-Bromophenyl)-6-methyl-4-phenylchromen-2-one can be used to investigate metabolic pathways. By tracing the modifications and interactions of such compounds within biological systems, researchers can gain insights into the metabolic processes and develop new strategies for disease treatment .
Dyes and Pigments
The chromen-2-one moiety is known for its color-imparting properties. Compounds with this structure can be used in the development of dyes and pigments, with applications ranging from textile manufacturing to the development of colorimetric sensors for various analytes .
Pharmaceuticals
In the pharmaceutical industry, the compound’s framework is used to create molecules with specific pharmacological activities. Its modifiable structure allows for the synthesis of a wide range of pharmaceuticals, including those with antibacterial, antifungal, and antiviral properties .
Agrochemicals
The bromophenyl group of the compound can be instrumental in the synthesis of agrochemicals. These substances are designed to protect crops from pests and diseases, and the structural versatility of 3-(3-Bromophenyl)-6-methyl-4-phenylchromen-2-one makes it a valuable precursor in the creation of new agrochemical formulations .
Dyestuff Industry
In the dyestuff industry, the compound can be used as an intermediate in the synthesis of complex dyes. Its ability to undergo various chemical reactions makes it a key ingredient in the production of dyestuffs with desired properties for industrial applications .
Organic Synthesis
This compound is also significant in organic synthesis, where it can be used to construct a variety of complex organic molecules. Its reactivity, particularly the bromine atom’s ability to participate in cross-coupling reactions, is exploited to create new bonds and molecular structures essential in synthetic chemistry .
Mechanism of Action
Mode of Action
It’s worth noting that bromophenyl compounds have been shown to participate in suzuki–miyaura cross-coupling reactions, which are widely used in organic chemistry for carbon-carbon bond formation .
Pharmacokinetics
Therefore, its bioavailability and the impact of its ADME properties on its biological activity are currently unknown .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-bromophenyl)-6-methyl-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrO2/c1-14-10-11-19-18(12-14)20(15-6-3-2-4-7-15)21(22(24)25-19)16-8-5-9-17(23)13-16/h2-13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWYTIFOSBLXBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2C3=CC=CC=C3)C4=CC(=CC=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-6-methyl-4-phenylchromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2363680.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N'-(2,6-dichlorobenzyl)sulfamide](/img/structure/B2363681.png)



![2-[2-(4-Phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2363687.png)
![2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B2363688.png)
![3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2363689.png)

![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2363693.png)


![5,6-dichloro-N-[4-[(4-fluorobenzoyl)amino]-2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2363701.png)
![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2363702.png)